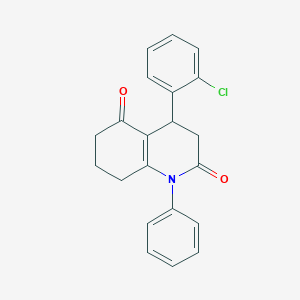![molecular formula C18H14F2N2O B11492948 3,5-difluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide](/img/structure/B11492948.png)
3,5-difluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-difluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide is a fluorinated quinoline derivative. Fluorinated quinolines are known for their unique properties and significant biological activities, making them valuable in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 3,5-difluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated quinoline under the influence of a palladium catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
3,5-difluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives .
Scientific Research Applications
3,5-difluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound finds applications in the production of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes, which can lead to its antibacterial and antineoplastic effects . The exact molecular targets and pathways may vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
3,5-difluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide can be compared with other fluorinated quinoline derivatives, such as:
7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H14F2N2O |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
3,5-difluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C18H14F2N2O/c1-11-6-13(16-4-2-3-5-17(16)22-11)10-21-18(23)12-7-14(19)9-15(20)8-12/h2-9H,10H2,1H3,(H,21,23) |
InChI Key |
YPLLSOHKLHNQQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11492865.png)
![N-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B11492869.png)
![4-(4-ethoxy-3-methoxyphenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11492880.png)
![3-ethyl-7-methoxy-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11492907.png)
![3-(2-Chloro-5-nitrophenyl)-3-{[(3-methoxyphenyl)carbonyl]amino}propanoic acid](/img/structure/B11492911.png)
![3-{[(2-methoxyphenyl)carbonyl]amino}-4,6-dimethyl-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11492914.png)
![3-Methyl-2-(4-methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid](/img/structure/B11492922.png)
![4-(3,4-dimethylphenyl)-2-[4-methyl-1-(4-nitrophenyl)piperazin-2-yl]phthalazin-1(2H)-one](/img/structure/B11492925.png)
![2-amino-4-(3-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11492931.png)
![5-chloro-2-methoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B11492936.png)
![3-(1-Phenylethyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11492941.png)

![ethyl (4-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11492950.png)

